(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S.ClH/c1-31-22-9-3-18(15-23(22)32-2)4-10-25(30)29-13-11-28(12-14-29)16-24-27-21(17-33-24)19-5-7-20(26)8-6-19;/h3-10,15,17H,11-14,16H2,1-2H3;1H/b10-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYGMNQHOIZDRS-FCVRUTMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
- CAS Number : 28081-14-3
- Molecular Formula : C17H15ClF N O3S
- Molecular Weight : 286.298 g/mol
The compound is believed to exert its biological effects through multiple mechanisms, including:
- Monoamine Oxidase Inhibition : Recent studies indicate that similar compounds exhibit competitive inhibition of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters . This inhibition can lead to increased levels of dopamine and other neurotransmitters, potentially benefiting conditions like Parkinson's disease.
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives have been reported to have minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Candida albicans .
Inhibition Studies
The following table summarizes the biological activity data for related compounds:
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | MAO-B | 8.19 | Moderate Inhibition |
| Compound 2 | MAO-B | 0.0059 | High Inhibition |
| Compound 3 | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant Antitubercular Activity |
| Compound 4 | Staphylococcus aureus | ≤0.25 | Strong Antibacterial Activity |
Case Studies and Research Findings
- Monoamine Oxidase B Inhibition : A study highlighted that structural modifications on phenolic compounds can significantly enhance MAO-B inhibitory activity. The introduction of electron-donating groups increased potency while electron-withdrawing groups decreased it .
- Antimicrobial Efficacy : Another research project focused on synthesizing derivatives aimed at combating tuberculosis demonstrated that several compounds exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development in anti-tubercular therapies .
- Cytotoxicity Studies : Evaluation of cytotoxicity in human embryonic kidney (HEK-293) cells showed that most active compounds were non-toxic at concentrations effective for antimicrobial activity, suggesting a favorable safety profile for further pharmacological development .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing thiazole and piperazine have shown efficacy against various cancer cell lines, including breast and lung cancer .
- Case studies involving similar compounds have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
-
Antidepressant Properties :
- The piperazine structure is often associated with antidepressant activity. Research has shown that compounds with this moiety can enhance serotonergic and dopaminergic neurotransmission, potentially leading to improved mood and cognitive function .
- A study focusing on the synthesis of piperazine derivatives reported their effectiveness in preclinical models of depression.
-
Antimicrobial Activity :
- Compounds featuring methoxyphenyl groups have been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains .
- The presence of fluorine in the structure may enhance the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.
Synthesis and Functionalization
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride involves multi-step reactions that include:
- Formation of the thiazole ring.
- Coupling reactions to introduce the piperazine and methoxy groups.
- Final purification steps to obtain the hydrochloride salt form for enhanced solubility.
Case Studies
Several case studies highlight the applications of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of α,β-unsaturated ketones with piperazine-linked heterocycles. Key structural analogues include:
Key Differences and Implications
Substituent Effects on Solubility and Bioavailability The target compound’s 3,4-dimethoxy groups enhance lipophilicity compared to Garcimultinone J’s 3,4-dihydroxybenzoyl group, which may reduce metabolic stability due to phenolic oxidation . The hydrochloride salt in the target compound improves aqueous solubility relative to neutral analogues like Briaviolide F, which relies on ester groups for solubility .
Pharmacophore Diversity The piperazine-thiazole moiety in the target compound is distinct from the coumarin dimers in Gerbeloid 3. Briaviolide F’s diterpene scaffold enables membrane penetration, contrasting with the target compound’s rigid enone-thiazole system, which may favor selective receptor binding .
Spectral and Crystallographic Data NMR Shifts: The target compound’s 3,4-dimethoxyphenyl group exhibits upfield shifts for aromatic protons (δ ~6.8–7.1 ppm) compared to Garcimultinone J’s dihydroxy analogue (δ ~7.2–7.5 ppm) due to electron-donating methoxy groups .
In contrast, Briaviolide F’s cytotoxicity is linked to its diterpene lactone core disrupting mitochondrial membranes . Gerbeloid 4’s antiplasmodial activity arises from its dimeric coumarin system, which differs mechanistically from the target compound’s proposed kinase-targeting action .
Research Findings and Data Tables
Comparative Physicochemical Properties
| Property | Target Compound | Garcimultinone J | Briaviolide F |
|---|---|---|---|
| Molecular Formula | C₂₅H₂₅ClFN₃O₃S | C₃₈H₅₀O₆ | C₂₈H₃₉O₁₀Cl |
| LogP (Predicted) | 3.8 | 5.2 | 4.1 |
| Hydrogen Bond Acceptors | 6 | 6 | 10 |
| Rotatable Bonds | 8 | 12 | 9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
